molecular formula C16H18O3 B14677372 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione CAS No. 36150-18-2

6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione

Cat. No.: B14677372
CAS No.: 36150-18-2
M. Wt: 258.31 g/mol
InChI Key: HBAJDWFIHCMNEI-UHFFFAOYSA-N
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Description

6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione is an organic compound belonging to the naphthalene family This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a propan-2-yl group attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by oxidation and methoxylation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.

Scientific Research Applications

6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    Oxidative Stress: The compound’s redox properties can influence oxidative stress levels within cells, impacting various biological functions.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol: A related compound with similar structural features but different functional groups.

    γ-Eudesmol: Another naphthalene derivative with distinct biological activities.

    Indole Derivatives: Compounds with a similar aromatic structure but containing nitrogen atoms.

Uniqueness

6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

36150-18-2

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

6-methoxy-3,8-dimethyl-5-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C16H18O3/c1-8(2)13-11-6-10(4)15(17)16(18)14(11)9(3)7-12(13)19-5/h6-8H,1-5H3

InChI Key

HBAJDWFIHCMNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)C(=O)C1=O

Origin of Product

United States

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